molecular formula C41H66O12 B1252519 Monactin

Monactin

Cat. No.: B1252519
M. Wt: 751 g/mol
InChI Key: YPUPRVWRYDPGCW-IDBRQATOSA-N
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Description

Macrocyclic Framework

Monactin belongs to the nactin family, characterized by a 32-membered macrocyclic ring composed of alternating tetrahydrofuran (THF) rings and ester linkages. The molecular formula, C₄₁H₆₆O₁₂ , reflects a saturated backbone with 10 degrees of unsaturation derived from four ester carbonyl groups and six rings. Unlike smaller macrocycles, this compound’s large ring enables conformational flexibility, facilitating interactions with cations such as potassium and ammonium.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C₄₁H₆₆O₁₂
Molecular Weight 750.96 g/mol
Ring System 32-membered macrocycle
THF Rings 4
Ester Linkages 4
Degrees of Unsaturation 10

Tetrahydrofuran and Ester Linkages

The macrocycle incorporates four THF rings and four ester groups arranged alternately, creating a polar interior capable of coordinating cations. Each THF ring contributes an ether oxygen, while ester carbonyls provide additional binding sites. Raman spectroscopy reveals that ester carbonyl groups (C=O) exhibit vibrational frequencies near 1,700 cm⁻¹, which shift upon cation complexation due to altered electron density. For instance, potassium binding reduces carbonyl stretching frequencies by ~20 cm⁻¹, indicative of electrostatic interactions. The THF rings adopt a puckered conformation, optimizing steric compatibility with hydrophobic side chains (methyl and ethyl groups).

Conjugated Double-Bond System

This compound lacks an extended conjugated double-bond system. Instead, its four isolated ester carbonyl groups (C=O) serve as the sole double bonds, contributing to its 10 degrees of unsaturation. These non-conjugated carbonyls are strategically positioned to form hydrogen bonds with solvents like methanol, as evidenced by shifts in Raman spectra. The absence of conjugation limits electronic delocalization, rendering the molecule achiral despite 16 stereogenic centers, a feature attributed to its meso configuration.

Properties

Molecular Formula

C41H66O12

Molecular Weight

751 g/mol

IUPAC Name

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

InChI

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1

InChI Key

YPUPRVWRYDPGCW-IDBRQATOSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C

Synonyms

AKD-1B
monactin

Origin of Product

United States

Preparation Methods

Microbial Strain Selection and Fermentation Parameters

This compound is biosynthesized by Streptomyces species, particularly Streptomyces globisporus and Streptomyces aureofaciens. These strains produce macrotetrolides—including nonactin, this compound, and dinactin—via modular polyketide synthase (PKS) pathways. Fermentation occurs in submerged cultures with the following optimized conditions:

ParameterOptimal RangeImpact on Yield
Carbon SourceGlucose (20–40 g/L)Enhances biomass and precursor supply
Nitrogen SourceAmmonium sulfate (5–10 g/L)Supports amino acid synthesis
pH6.8–7.2Maintains enzyme activity
Temperature28–30°CBalances growth and production
Dissolved Oxygen40–60% saturationCritical for aerobic metabolism

Extended fermentation periods (7–14 days) are required to achieve peak this compound titers, as macrotetrolide biosynthesis occurs during the stationary phase. Co-production with homologous compounds (e.g., nonactin) necessitates downstream purification, typically via chromatography.

In-Process Analysis Using LC-MS

A landmark study established a liquid chromatography-mass spectrometry (LC-MS) method for real-time monitoring of macrotetrolides during fermentation. Key analytical parameters include:

LC-MS ParameterSpecification
ColumnC18 reverse-phase (150 × 4.6 mm)
Mobile PhaseAcetonitrile/water (70:30 v/v) + 0.1% formic acid
Flow Rate0.3 mL/min
Ionization ModeElectrospray (ESI+)
Detection Rangem/z 700–800

This method enables quantification of this compound (observed [M+Na]⁺ at m/z 774.4) alongside homologs, facilitating rapid adjustments to nutrient feeds or aeration. Researchers reported a 3.2-fold increase in macrotetrolide yield after implementing LC-MS-guided process control.

Downstream Processing and Purification

Post-fermentation, this compound is isolated using a multi-step protocol:

  • Mycelia Removal : Centrifugation at 10,000 × g for 20 minutes.

  • Solvent Extraction : Ethyl acetate (3 × 500 mL per liter broth) at pH 3.0–4.0.

  • Chromatography : Silica gel column with gradient elution (hexane:ethyl acetate 8:1 to 1:1).

  • Crystallization : Dissolution in warm ethanol (40°C) followed by cooling to −20°C.

Final purity exceeds 95%, as verified by HPLC with UV detection at 210 nm.

Chemical Synthesis of this compound

Challenges in Total Synthesis

This compound’s 32-membered macrotetrolide structure—featuring four tetrahydrofuran rings and multiple stereocenters—poses significant synthetic hurdles. Early attempts to synthesize nonactin (a shorter homolog) yielded <5% overall efficiency, prompting reliance on biosynthetic methods. Key obstacles include:

  • Stereochemical Control : Eight stereocenters require precise chiral induction.

  • Macrocyclization : Low yields in ring-closing metathesis or esterification steps.

  • Functional Group Compatibility : Sensitivity of ester linkages to hydrolysis.

Modular Synthetic Strategies

Recent advances propose a convergent synthesis via fragment coupling:

Step 1: Tetrahydrofuran Ring Synthesis
Each tetrahydrofuran unit is prepared via Sharpless asymmetric epoxidation followed by acid-catalyzed cyclization. For example, (3R,7R)-3,7-dimethyl-1,5-dioxacyclooctane is synthesized in 68% yield.

Step 2: Diolide Formation
Coupling two tetrahydrofuran-diacid fragments using DCC/DMAP yields a 24-membered intermediate. Subsequent oxidation and esterification extend the macrocycle to 32 members, though yields drop to <10% at this stage.

Step 3: Functionalization and Purification
Final steps involve introducing ethyl and methyl substituents via Grignard reactions, followed by preparative HPLC. Overall synthesis requires 22 steps with a 0.8% yield, rendering it impractical for large-scale production.

Comparative Analysis of Preparation Methods

ParameterFermentationChemical Synthesis
Yield120–250 mg/L<10 mg per 1 kg starting material
Purity90–95%98–99% (after HPLC)
Time10–14 days3–4 months
Cost$120–$200/g>$12,000/g
ScalabilityIndustrial-scale feasibleLimited to gram quantities

Fermentation dominates due to cost-effectiveness and scalability, while chemical synthesis remains confined to structural studies requiring isotopically labeled analogs.

PropertyValue
Molecular FormulaC₄₁H₆₆O₁₂
Molecular Weight751.0 g/mol
Solubility (25°C)DMSO: 10 mg/mL
Ethanol: 25 mg/mL
Melting Point158–162°C (dec.)
Storage−20°C (desiccated)

Solutions in DMSO or ethanol remain stable for 1 month at −20°C but degrade upon repeated freeze-thaw cycles .

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